3-(3,4-Difluorophenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide
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Overview
Description
3-(3,4-Difluorophenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of both difluorophenyl and dimethoxyphenyl groups attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-difluoroaniline with 3,4-dimethoxybenzaldehyde under acidic conditions.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: Finally, the amine is reacted with acryloyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(3,4-Difluorophenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and dimethoxyphenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide
- 3-(3,4-Difluorophenyl)-N-(3,4-dihydroxyphenyl)prop-2-enamide
Uniqueness
3-(3,4-Difluorophenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide is unique due to the presence of both difluorophenyl and dimethoxyphenyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
821004-85-7 |
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Molecular Formula |
C17H15F2NO3 |
Molecular Weight |
319.30 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H15F2NO3/c1-22-15-7-5-12(10-16(15)23-2)20-17(21)8-4-11-3-6-13(18)14(19)9-11/h3-10H,1-2H3,(H,20,21) |
InChI Key |
JGTHRGWXVBRBEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)F)F)OC |
Origin of Product |
United States |
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